molecular formula C17H14F3NO4 B14361676 2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid CAS No. 91161-32-9

2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid

Cat. No.: B14361676
CAS No.: 91161-32-9
M. Wt: 353.29 g/mol
InChI Key: NQLVQBQVABMALQ-UHFFFAOYSA-N
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Description

2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid is an organic compound that features a trifluoromethyl group attached to a benzamido moiety, which is further linked to a phenoxypropanoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid typically involves multiple steps, starting with the preparation of the trifluoromethylbenzamido intermediate. This intermediate is then reacted with a phenoxypropanoic acid derivative under specific conditions to yield the final product. Common reagents used in these reactions include trifluoromethylbenzoyl chloride, phenol derivatives, and appropriate catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to interactions with enzymes, receptors, or other biomolecules, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzamide
  • 3-(Trifluoromethyl)benzoic acid
  • 2-Amino-3-(trifluoromethyl)benzoic acid

Uniqueness

2-{3-[2-(Trifluoromethyl)benzamido]phenoxy}propanoic acid stands out due to its unique combination of a trifluoromethylbenzamido group and a phenoxypropanoic acid structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

91161-32-9

Molecular Formula

C17H14F3NO4

Molecular Weight

353.29 g/mol

IUPAC Name

2-[3-[[2-(trifluoromethyl)benzoyl]amino]phenoxy]propanoic acid

InChI

InChI=1S/C17H14F3NO4/c1-10(16(23)24)25-12-6-4-5-11(9-12)21-15(22)13-7-2-3-8-14(13)17(18,19)20/h2-10H,1H3,(H,21,22)(H,23,24)

InChI Key

NQLVQBQVABMALQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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